molecular formula C5H8O B101093 ethenoxycyclopropane CAS No. 16545-67-8

ethenoxycyclopropane

Cat. No.: B101093
CAS No.: 16545-67-8
M. Wt: 84.12 g/mol
InChI Key: XRCVFFQSIMHODB-UHFFFAOYSA-N
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Description

ethenoxycyclopropane is an organic compound characterized by the presence of a vinyl group attached to a cyclopropyl ring through an ether linkage. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The conjugation effects of the cyclopropyl and vinyl groups are transmitted through the ether oxygen atom, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: ethenoxycyclopropane can be synthesized through various methods. One common approach involves the methylenation of 2-chloroethyl vinyl ether followed by dehydrochlorination. Another method includes the methylenation of divinyl ether with one molecular proportion of reagent .

Industrial Production Methods: In industrial settings, vinyl cyclopropyl ether can be produced using high-purity vinyl ether formation reactions. This involves subjecting the reaction mixture to specific conditions to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: ethenoxycyclopropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ethenoxycyclopropane is widely used in scientific research due to its versatile reactivity:

Mechanism of Action

The unique reactivity of vinyl cyclopropyl ether is attributed to the conjugation effects of the cyclopropyl and vinyl groups transmitted through the ether oxygen atom. This conjugation facilitates various rearrangements and polymerization reactions . The compound’s ability to undergo ring expansion and form cyclopentene rings is a key aspect of its mechanism .

Comparison with Similar Compounds

  • Cyclopropyl Methyl Ether
  • Cyclopropyl Ethyl Ether
  • Vinyl Methyl Ether
  • Vinyl Ethyl Ether

ethenoxycyclopropane stands out due to its ability to undergo specific rearrangements and polymerization reactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

16545-67-8

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

ethenoxycyclopropane

InChI

InChI=1S/C5H8O/c1-2-6-5-3-4-5/h2,5H,1,3-4H2

InChI Key

XRCVFFQSIMHODB-UHFFFAOYSA-N

SMILES

C=COC1CC1

Canonical SMILES

C=COC1CC1

16545-67-8

Synonyms

ethenoxycyclopropane

Origin of Product

United States

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